8-(Benzyloxy)-3-(hydroxymethyl)-5,6-dimethoxynaphthalen-1-ol
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Overview
Description
8-(Benzyloxy)-3-(hydroxymethyl)-5,6-dimethoxynaphthalen-1-ol is a complex organic compound characterized by its unique naphthalene structure substituted with benzyloxy, hydroxymethyl, and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-3-(hydroxymethyl)-5,6-dimethoxynaphthalen-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Hydroxymethylation: The hydroxymethyl group is added through a formylation reaction, followed by reduction.
Methoxylation: The dimethoxy groups are introduced using methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-3-(hydroxymethyl)-5,6-dimethoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The benzyloxy group can be reduced to a benzyl group using hydrogenation.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride and alkyl halides for nucleophilic substitution.
Major Products
Oxidation: 8-(Benzyloxy)-3-(carboxymethyl)-5,6-dimethoxynaphthalen-1-ol.
Reduction: 8-(Benzyl)-3-(hydroxymethyl)-5,6-dimethoxynaphthalen-1-ol.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
8-(Benzyloxy)-3-(hydroxymethyl)-5,6-dimethoxynaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Studied for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-3-(hydroxymethyl)-5,6-dimethoxynaphthalen-1-ol involves its interaction with specific molecular targets. The benzyloxy and hydroxymethyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The dimethoxy groups contribute to the compound’s stability and solubility, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties and wide range of pharmacological applications.
8-Benzyloxyquinoline: Used as a fluorescent pH-probe in nonaqueous solutions.
Phenylboronic Pinacol Esters: Considered for drug delivery due to their boron-carrier properties.
Uniqueness
8-(Benzyloxy)-3-(hydroxymethyl)-5,6-dimethoxynaphthalen-1-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for diverse modifications, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
693784-41-7 |
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Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(hydroxymethyl)-5,6-dimethoxy-8-phenylmethoxynaphthalen-1-ol |
InChI |
InChI=1S/C20H20O5/c1-23-18-10-17(25-12-13-6-4-3-5-7-13)19-15(20(18)24-2)8-14(11-21)9-16(19)22/h3-10,21-22H,11-12H2,1-2H3 |
InChI Key |
VJJQJAOWGCOSGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=CC(=C2)CO)O)C(=C1)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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